molecular formula C13H17N3O2 B12076188 1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide

1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide

Cat. No.: B12076188
M. Wt: 247.29 g/mol
InChI Key: PWBLPIVLQJYPRQ-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

The synthesis of 1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, which undergoes a series of reactions to introduce the benzoyl and amino groups . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. This compound may inhibit enzymes or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1-(5-amino-2-methylbenzoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H17N3O2/c1-8-4-5-9(14)7-10(8)13(18)16-6-2-3-11(16)12(15)17/h4-5,7,11H,2-3,6,14H2,1H3,(H2,15,17)

InChI Key

PWBLPIVLQJYPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)N2CCCC2C(=O)N

Origin of Product

United States

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